REACTION_CXSMILES
|
C[O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[C:8](=[O:12])[CH2:7][C:6]2([CH3:14])[CH3:13].C1(S)C=CC=CC=1.C(=O)([O-])[O-].[K+].[K+]>CN1C(=O)CCC1>[OH:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[C:8](=[O:12])[CH2:7][C:6]2([CH3:14])[CH3:13] |f:2.3.4|
|
Name
|
|
Quantity
|
880 mg
|
Type
|
reactant
|
Smiles
|
COC=1C=C2C(CC(C2=CC1)=O)(C)C
|
Name
|
|
Quantity
|
510 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)S
|
Name
|
|
Quantity
|
64 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CN1CCCC1=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
220 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a microwave reaction tube
|
Type
|
CUSTOM
|
Details
|
is purged with N2
|
Type
|
EXTRACTION
|
Details
|
extracted with Et2O (3×20 mL)
|
Type
|
CUSTOM
|
Details
|
The aqueous part is acidified in an ice bath with 6N HCl
|
Type
|
EXTRACTION
|
Details
|
extracted with Et2O (3×20 mL)
|
Type
|
WASH
|
Details
|
The combined organic phases are washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
After concentration
|
Type
|
CUSTOM
|
Details
|
the crude product is purified with silica gel column chromatography (30% ethyl acetate in hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
OC=1C=C2C(CC(C2=CC1)=O)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |